molecular formula C8H9F3N2 B13113262 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Cat. No.: B13113262
M. Wt: 190.17 g/mol
InChI Key: DZABNZUEIBEAIW-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a pyridine-based primary amine featuring a trifluoromethyl (-CF₃) group at the 3-position and an ethylamine (-CH₂CH₂NH₂) substituent at the 4-position of the pyridine ring. Its molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.16 g/mol. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous for drug design .

For example, describes a 66% yield synthesis of a diaryl ethanamine via lithium-halogen exchange, suggesting similar approaches could apply .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3

InChI Key

DZABNZUEIBEAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route (Based on Literature)

A practical and scalable synthetic approach adapted from recent medicinal chemistry research involves the following key steps:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of trifluoromethylated pyridine intermediate Starting from 3-halopyridine, trifluoromethylation using trifluoromethylating agents under mild conditions 3-(Trifluoromethyl)pyridine derivative
2 Halogenation at 4-position Selective bromination or chlorination at the 4-position of pyridine ring 4-Halo-3-(trifluoromethyl)pyridine
3 Nucleophilic substitution Reaction of 4-halo intermediate with ethanamine or protected amine nucleophile This compound or protected form
4 Deprotection and purification Acid/base treatment and chromatographic purification Pure target amine compound

This route is supported by palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) that facilitate the installation of the ethanamine group with high efficiency and regioselectivity.

One-Pot and Scalable Synthesis Approaches

Recent advances include one-pot procedures that streamline the synthesis by combining multiple steps without intermediate isolation:

  • A multi-step one-pot synthesis starting from trifluoroacetic anhydride and pyridine derivatives has been reported to afford trifluoromethylated aminopyridines with good yields and scalability.
  • This method involves sequential formation of key intermediates such as enones and nitriles, followed by cyclization, amination, and reduction steps under controlled conditions.
  • The reaction conditions typically include acetic acid as solvent, methoxylamine hydrochloride for intermediate formation, hydrobromic acid for cyclization, and zinc for in situ reduction.
  • Work-up involves filtration, basification, extraction, drying, activated charcoal treatment, and crystallization to afford the final amine product in high purity and yields (up to 60% isolated yield on kilogram scale).

Catalytic Amination Methods

  • Palladium-catalyzed amination using Pd2(dba)3 and XantPhos ligand with tert-butoxide base in toluene at elevated temperatures (~110 °C) is effective for coupling aryl halides with amines to form the desired aminopyridine derivatives.
  • This method provides high regioselectivity and can be adapted for various substituted pyridine substrates.

Purification Techniques

  • Silica gel chromatography is commonly employed for initial purification.
  • Preparative high-performance liquid chromatography (prep-HPLC) is used for final purification to achieve high chemical purity.
  • Crystallization from solvents such as heptane is used to isolate the product as a solid with controlled particle size and purity.

Comparative Data Table of Preparation Methods

Method Type Key Features Advantages Yield Range Scale Suitability
Palladium-catalyzed amination Uses Pd catalyst, XantPhos ligand, aryl halides High regioselectivity, adaptable Moderate to high Lab to pilot scale
One-pot multi-step synthesis Sequential reactions without isolation Scalable, cost-effective, streamlined Up to 60% isolated Kilogram scale
Traditional nucleophilic substitution Halogenated pyridine + amine nucleophile Simple reagents Moderate Small to medium scale
Chromatographic purification Silica gel, prep-HPLC High purity N/A All scales

Research Findings and Notes

  • The incorporation of the trifluoromethyl group at the pyridine ring significantly improves metabolic stability and lipophilicity, which is beneficial for drug-like properties.
  • The choice of reaction conditions, such as solvent, temperature, and catalyst, critically affects the yield and stereochemical outcome of the synthesis.
  • The one-pot approach reduces waste and time, making it attractive for industrial applications.
  • Use of palladium catalysis requires careful control of ligand and base to avoid side reactions and ensure high coupling efficiency.
  • Purification steps are crucial to remove palladium residues and other impurities to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has shown potential in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, leading to various therapeutic applications:

  • Antibacterial Activity : Similar pyridine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : Research indicates that compounds in this class can act as inhibitors for specific enzymes involved in bacterial metabolism, exemplified by imidazopyridinones derived from related structures.

Materials Science

The compound is also utilized in the synthesis of advanced materials with unique properties. The trifluoromethyl group contributes to the development of materials that exhibit enhanced thermal stability and chemical inertness. These materials find applications in coatings, electronics, and other industrial uses.

Chemical Biology

In chemical biology, this compound is employed in studies involving enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to various molecular targets makes it a useful tool for investigating biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations on the Pyridine Ring

The position of the trifluoromethyl group and ethylamine substituent significantly impacts electronic, steric, and biological properties. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridine Attachment CF₃ Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine 4-yl 3 C₈H₉F₃N₂ 190.16 Not available Meta-CF₃; primary amine
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine 4-yl 2 C₈H₉F₃N₂ 190.16 Not available Ortho-CF₃; increased electron withdrawal near amine
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine 2-yl 3 C₈H₉F₃N₂ 190.16 1935635-11-2 Pyridine-N at position 1; CF₃ meta to amine
1-[8-chloro-6-(trifluoromethyl)triazolo[...]amine* Triazolo[4,3-a]pyridin-3-yl 6 C₉H₉Cl₂F₃N₄ 301.10 1177299-79-4 Chloro and triazolo groups; enhanced complexity

*Full name: 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride

Key Observations :

  • Steric Effects : Bulky substituents (e.g., triazolo rings in ) reduce conformational flexibility, impacting binding to biological targets .

Salt Forms and Physicochemical Properties

Salt forms improve solubility and stability. Examples include:

  • Free Base : this compound (C₈H₉F₃N₂).
  • Dihydrochloride Salts : Common in analogues (e.g., : 2-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride) for enhanced aqueous solubility .

Biological Activity

1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine, also known as (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine, is a chiral compound characterized by a trifluoromethyl group attached to a pyridine ring. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological activities. The compound's molecular formula is C₉H₁₃F₃N, and it features both an amine functional group and a pyridine moiety, which are crucial for its pharmacological potential.

The biological activity of (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine is largely determined by its structural characteristics. The trifluoromethyl group contributes to the compound's reactivity and binding affinity to biological targets. It can engage in hydrogen bonding due to the presence of the amine group, influencing interactions with enzymes and receptors. The compound may modulate various biochemical pathways, including signal transduction and metabolic processes.

Biological Activities

Research indicates that (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine exhibits significant pharmacological effects, including:

  • Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to inhibit microbial growth. Studies have shown that compounds with similar structures are effective against various pathogens, including Chlamydia .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that this compound could interact with neurotransmitter receptors, potentially offering neuroprotective effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl influence biological activity. For instance, compounds with trifluoromethyl substitutions demonstrated improved potency against specific targets compared to their non-substituted counterparts .

Case Studies

  • Antichlamydial Activity : A study focused on derivatives of (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine showed that the presence of the trifluoromethyl group was crucial for antichlamydial activity. Compounds lacking this substituent were inactive, highlighting its importance in drug design against Chlamydia infections .
  • Inhibition of PI3K/mTOR Pathway : Another significant finding involved the inhibition of the PI3K/mTOR signaling pathway. Compounds structurally related to (S)-1-(3-(trifluoromethyl)pyridin-4-yl)ethan-1-amine demonstrated potent inhibition of these kinases, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Chlamydia
Anti-inflammatoryPotential modulation of inflammatory responses
NeuroprotectiveInteraction with neurotransmitter receptors
PI3K/mTOR InhibitionPotent inhibition leading to reduced tumor cell proliferation

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